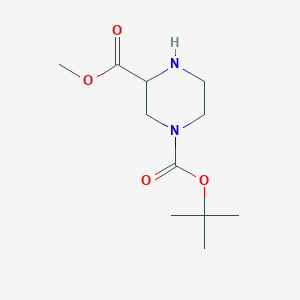

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKAHFCVKNRRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373562 | |

| Record name | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129799-08-2 | |

| Record name | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129799-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its relevance in the context of contemporary drug discovery, particularly in the development of targeted cancer therapies.

Compound Identification and Properties

This compound is a piperazine derivative featuring both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester. This bifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate[1] |

| CAS Number | 129799-08-2[2][3][4][5] |

| Molecular Formula | C₁₁H₂₀N₂O₄[1][4][5] |

| Molecular Weight | 244.29 g/mol [2][3][6] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC[1] |

| InChI Key | QUKAHFCVKNRRBU-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless oil or solid[4][7] |

| Purity | ≥97% (typical)[2][3] |

| Solubility | Soluble in common organic solvents such as methanol and ethyl acetate. |

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods. Below is a summary of reported nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 3: ¹H NMR Spectroscopic Data

| Source | Chemical Shift (δ ppm) and Multiplicity (Solvent: CDCl₃) |

| Source 1 [7] | 3.71 (s, 3H), 3.64 (d, 1H), 3.41–3.40 (dt, 1H), 3.01–3.00 (m, 3H), 2.78–2.67 (t, 1H), 2.19-2.15 (dt, 2H), 1.43 (dd, 9H) |

| Source 2 [8] | 4.02 (m, 1H), 3.74 (s, 3H), 3.70 (m, 1H), 3.43 (m, 1H), 3.20 (m, 1H), 3.04 (m, 2H), 2.75 (m, 1H), 2.14 (m, 1H), 1.47 (s, 9H) |

Table 4: Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 245.1[7] |

| [M+Na]⁺ | 267[8] |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from pyrazine-2-carboxylic acid or by deprotection of a suitably protected precursor.

Synthesis from Pyrazine-2-carboxylic Acid

This synthetic route involves esterification, reduction of the pyrazine ring, and subsequent Boc protection.

Step 1: Esterification of Pyrazine-2-carboxylic Acid To a stirred mixture of pyrazine-2-carboxylic acid (1 equivalent) in methanol (MeOH), thionyl chloride (SOCl₂) (2 equivalents) is added dropwise at 0-10 °C.[7] The mixture is then stirred overnight at room temperature. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, methyl pyrazine-2-carboxylate, is extracted with ethyl acetate (EtOAc), and the combined organic phases are concentrated to yield a solid.[7]

Step 2: Hydrogenation of the Pyrazine Ring Methyl pyrazine-2-carboxylate is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).[8] The catalyst is then removed by filtration, and the filtrate is concentrated to give methyl piperazine-2-carboxylate.

Step 3: Boc Protection Methyl piperazine-2-carboxylate is dissolved in a suitable solvent such as dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford this compound as a colorless oil.[7]

Applications in Drug Discovery

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The unique structural features of this compound make it a valuable building block for creating libraries of compounds for drug screening.

Role in KRAS G12C Inhibitor Synthesis

Mutations in the KRAS proto-oncogene are prevalent in several aggressive cancers, including pancreatic, colorectal, and lung cancers.[9][10] The KRAS G12C mutation, in particular, has been a focus of intense drug discovery efforts.[9][11] Small molecules that can covalently bind to the mutant cysteine-12 residue have emerged as a promising therapeutic strategy.[12] These inhibitors lock the KRAS protein in its inactive GDP-bound state, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[12][13]

The piperazine moiety is a common feature in several KRAS G12C inhibitors, where it often serves as a central scaffold to orient the key pharmacophoric elements. While this compound itself is not a KRAS inhibitor, its derivatives are integral to the synthesis of these targeted therapies.

References

- 1. This compound | C11H20N2O4 | CID 2756819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 129799-08-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 129799-08-2 | 1-N-Boc-piperazine-3-carboxylic acid methyl ester - Moldb [moldb.com]

- 4. 10-011522 - n-4-boc-2-piperazinecarboxylic-acid-methyl-est… [cymitquimica.com]

- 5. 129799-08-2 | MFCD01632465 | this compound [aaronchem.com]

- 6. 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | C11H20N2O4 | CID 6558432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE | 129799-08-2 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, a disubstituted piperazine derivative, serves as a valuable building block in organic synthesis. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester allows for selective chemical modifications, making it a versatile intermediate in the synthesis of complex molecules.

Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate | [1] |

| CAS Number | 129799-08-2 | [1] |

| Appearance | Colorless oil | [2] |

| Exact Mass | 244.14230712 Da | [1] |

| Topological Polar Surface Area | 67.9 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with pyrazine-2-carboxylic acid. The structure of the final compound is typically confirmed using nuclear magnetic resonance (NMR) and mass spectrometry.[2]

Synthetic Pathway

The synthesis involves three main steps: esterification, hydrogenation reduction, and a subsequent esterification/protection step.[2]

Detailed Experimental Protocol

The following protocol is based on a reported synthesis of a derivative, outlining the formation of the core structure.[2]

Step 1: Esterification of Pyrazine-2-carboxylic acid

-

To a stirred mixture of pyrazine-2-carboxylic acid (30 g, 0.24 mol) and methanol (100 mL) at 0–10°C, thionyl chloride (57.51 g, 0.48 mol) is added dropwise.[2]

-

The mixture is then stirred overnight at room temperature (23°C).

-

The solvent is concentrated under reduced pressure.

-

The residue is neutralized with a saturated aqueous NaHCO₃ solution.

-

The product is extracted twice with ethyl acetate, and the combined organic phases are concentrated to yield pyrazine-2-carboxylic acid methyl ester as a light yellow solid.[2]

Step 2: Hydrogenation Reduction

-

The methyl ester from the previous step is subjected to hydrogenation reduction. A common method involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the pyrazine ring to a piperazine ring.

Step 3: Boc Protection

-

The resulting piperazine-2-carboxylic acid methyl ester is then protected with a Boc group. This is typically achieved by reacting the intermediate with di-tert-butyl dicarbonate in a suitable solvent.

-

The final product, this compound, is obtained as a colorless oil after purification by column chromatography.[2]

Analytical Data

The structure and purity of this compound are confirmed through various analytical techniques.

| Analytical Data | Observed Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.71 (s, 3H), 3.64 (d, 1H), 3.41–3.40 (dt, 1H), 3.01–3.00 (m, 3H), 2.78–2.67 (t, 1H), 2.19-2.15 (dt, 2H), 1.43 (dd, 9H) |

| Mass Spectrum (m/z) | [M+1]⁺ 245.1 |

Biological Significance and Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, the piperazine scaffold it contains is a "privileged structure" in medicinal chemistry. Piperazine derivatives are integral to a wide range of therapeutic agents due to their favorable pharmacokinetic properties and ability to interact with various biological targets.[3][4]

The piperazine ring can form multiple hydrogen bonds, regulate acid-base constants, and improve the water solubility of molecules, making it a desirable feature in drug design.[2]

General Biological Activities of Piperazine Derivatives

-

Central Nervous System (CNS) Agents: The N-arylpiperazine moiety is crucial for activity at serotonergic and dopaminergic receptors, leading to the development of drugs for neurological and psychiatric disorders.[4][5]

-

Antimicrobial and Antiviral Agents: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiviral compounds.[4][6]

-

Anticancer Agents: The piperazine scaffold is a key component in many kinase inhibitors that target cancer cell signaling pathways.[3]

-

Anti-inflammatory and Anthelmintic Activity: This class of compounds has also been investigated for its anti-inflammatory and anthelmintic properties.[7]

Role in Signaling Pathways

The broad bioactivity of piperazine derivatives stems from their ability to modulate various cellular signaling pathways. For instance, in oncology, piperazine-based kinase inhibitors can block aberrant signaling cascades that drive tumor growth.

References

- 1. This compound | C11H20N2O4 | CID 2756819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. benchchem.com [benchchem.com]

- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

Technical Guide: Molecular Weight of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a focused technical overview of the molecular weight of the chemical compound 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a molecule relevant in synthetic and medicinal chemistry.

Core Molecular Data

The fundamental quantitative data for this compound is its molecular weight, derived from its chemical formula. This information is crucial for stoichiometric calculations in reaction planning, solution preparation, and analytical characterization.

Data Summary Table

| Property | Value | Source |

| Molecular Weight | 244.29 g/mol | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][2] |

| Monoisotopic Mass | 244.14230712 Da | [1] |

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The protocol for calculating this value is detailed below.

Experimental Protocol: Calculation of Molecular Weight

Objective: To determine the molecular weight of this compound from its molecular formula (C₁₁H₂₀N₂O₄).

Materials:

-

Molecular Formula: C₁₁H₂₀N₂O₄

-

Standard Atomic Weights of Elements:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Nitrogen (N): ~14.007 amu

-

Oxygen (O): ~15.999 amu

-

Procedure:

-

Identify Atom Counts: From the molecular formula, determine the number of atoms for each element.

-

Carbon (C): 11

-

Hydrogen (H): 20

-

Nitrogen (N): 2

-

Oxygen (O): 4

-

-

Calculate Mass Contribution: Multiply the atom count for each element by its standard atomic weight.

-

Mass of Carbon = 11 * 12.011 amu = 132.121 amu

-

Mass of Hydrogen = 20 * 1.008 amu = 20.160 amu

-

Mass of Nitrogen = 2 * 14.007 amu = 28.014 amu

-

Mass of Oxygen = 4 * 15.999 amu = 63.996 amu

-

-

Summation: Add the mass contributions of all elements to obtain the total molecular weight.

-

Molecular Weight = 132.121 + 20.160 + 28.014 + 63.996 = 244.291 g/mol

-

Result: The calculated molecular weight is approximately 244.29 g/mol , consistent with published data.[1]

Visualization of Calculation Logic

The logical workflow for determining the molecular weight from the compound's formula can be visualized as follows.

Caption: Logical flow from molecular formula to final molecular weight.

Note: This document focuses solely on the determination of the molecular weight. As this compound is a synthetic building block, it does not have associated biological signaling pathways or complex experimental workflows beyond its synthesis and characterization.

References

A Comprehensive Technical Guide to 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Piperazine derivatives are a critical class of compounds, forming the structural core of numerous therapeutic agents due to their unique physicochemical properties that can enhance solubility, basicity, and pharmacokinetic profiles.[1][2][3] This guide details the compound's formal nomenclature, physicochemical properties, a detailed synthesis protocol, and a visual representation of its synthetic pathway.

Chemical Identity and Nomenclature

The compound is a diester of piperazine-1,3-dicarboxylic acid, featuring a tert-butyl ester at position 1 and a methyl ester at position 3. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis.

-

IUPAC Name: 1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate[4]

-

CAS Number: 129799-08-2[4]

-

Molecular Formula: C₁₁H₂₀N₂O₄[4]

-

Synonyms: this compound, Methyl 4-Boc-piperazine-2-carboxylate, N-4-Boc-2-piperazinecarboxylic acid methyl ester, Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester[4]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the compound, providing essential data for research and experimental design.

| Property | Value | Source |

| Molecular Weight | 244.29 g/mol | PubChem |

| Exact Mass | 244.14230712 Da | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 55.8 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 298 | PubChem |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from pyrazine-2-carboxylic acid. The following protocol is based on the methodology described by Feng, B. et al. (2018).[5]

Overall Reaction Scheme: Pyrazine-2-carboxylic acid → Methyl pyrazine-2-carboxylate → Methyl piperazine-2-carboxylate → this compound

Step 1: Esterification of Pyrazine-2-carboxylic Acid

-

Objective: To convert the carboxylic acid group to a methyl ester.

-

Procedure:

-

Suspend pyrazine-2-carboxylic acid (1 equivalent) in methanol (approx. 3.3 mL per gram of starting material).

-

Cool the stirred mixture to 0-10 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (2 equivalents) dropwise to the mixture, maintaining the temperature.

-

After the addition is complete, allow the mixture to warm to room temperature (23 °C) and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous mixture twice with ethyl acetate (EtOAc).

-

Combine the organic phases and concentrate under reduced pressure to yield methyl pyrazine-2-carboxylate.

-

Step 2: Hydrogenation Reduction of Methyl Pyrazine-2-carboxylate

-

Objective: To reduce the pyrazine ring to a piperazine ring.

-

Procedure:

-

Dissolve the methyl pyrazine-2-carboxylate from Step 1 in methanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain methyl piperazine-2-carboxylate.

-

Step 3: Boc Protection of Methyl Piperazine-2-carboxylate

-

Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group at the N1 position.

-

Procedure:

-

Dissolve the methyl piperazine-2-carboxylate from Step 2 in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Synthesis pathway of the target compound.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H20N2O4 | CID 2756819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a key intermediate in the development of various biologically active compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to form multiple hydrogen bonds, modulate acid-base properties, and enhance the water solubility of molecules.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Synthesis Route Starting from Pyrazine-2-carboxylic Acid

A common and effective method for the synthesis of this compound proceeds through the esterification and subsequent reduction of pyrazine-2-carboxylic acid, followed by N-Boc protection and a final esterification.[1]

Experimental Protocol

Step 1: Synthesis of Pyrazine-2-carboxylic acid methyl ester (5)

To a stirred mixture of pyrazine-2-carboxylic acid (4) and methanol (MeOH) at 0–10°C, thionyl chloride (SOCl₂) is added dropwise.[1] The reaction mixture is then stirred overnight at room temperature (23°C) and concentrated under reduced pressure. The residue is neutralized with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (EtOAc). The combined organic phases are concentrated to yield pyrazine-2-carboxylic acid methyl ester (5).[1]

Step 2: Synthesis of Piperazine-2-carboxylic acid methyl ester

This step involves the hydrogenation of the pyrazine ring. While the direct source for this specific transformation's detailed protocol is not fully elaborated in the provided snippets, it is a standard procedure involving a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 3: Synthesis of this compound (7)

The piperazine-2-carboxylic acid methyl ester is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃). The final product, this compound (7), is then isolated and purified.

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity |

| 1 | Pyrazine-2-carboxylic acid (30 g, 0.24 mol) | SOCl₂ (57.51 g, 0.48 mol), MeOH (100 mL), NaHCO₃ (sat. aq.), EtOAc | 0-10°C to 23°C, overnight | Pyrazine-2-carboxylic acid methyl ester (5) | 80.2% | 98.2% |

| 2 | Pyrazine-2-carboxylic acid methyl ester | H₂, Catalyst (e.g., Pd/C) | Standard hydrogenation conditions | Piperazine-2-carboxylic acid methyl ester | - | - |

| 3 | Piperazine-2-carboxylic acid methyl ester | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N), Solvent (e.g., DCM) | Room temperature | This compound (7) | - | - |

Data for steps 2 and 3 are generalized based on standard organic synthesis procedures as specific quantitative data was not available in the search results.

Reaction Pathway

Caption: Synthesis of this compound from Pyrazine-2-carboxylic acid.

Enantioselective Synthesis Starting from D-Asparagine

For the synthesis of the chiral (R)-enantiomer, (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester, a multi-step process starting from D-asparagine can be employed. This method avoids the need for chiral resolution.[2]

Experimental Protocol

Step 1: Cbz Protection of D-Asparagine

D-asparagine is reacted with benzyl chloroformate (CbzCl) in the presence of a solvent and a base to yield the Cbz-protected compound 1.[2]

Step 2: Hofmann Degradation

Compound 1 undergoes Hofmann degradation with iodobenzene diacetic acid to produce compound 2, which has one less carbon atom.[2]

Step 3: Esterification and Boc Protection

The resulting primary amine is then esterified, followed by the introduction of a Boc protecting group.[2]

Step 4: Cyclization

The molecule is then cyclized using 1-bromo-2-chloroethane to form the piperazine ring.[2]

Step 5: Cbz Deprotection

Finally, the Cbz protecting group is removed via hydrogenation to yield the target product, (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester.[2]

Reaction Pathway

Caption: Enantioselective synthesis of (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester.

Conclusion

This guide has outlined two distinct and effective synthetic routes for this compound and its enantiomer. The choice of synthesis will depend on the specific requirements of the research, including the need for stereoselectivity and the availability of starting materials. The provided protocols and data are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Spectroscopic Deep Dive: A Technical Guide to Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for piperazine derivatives, a class of compounds with significant pharmacological importance.[1] The piperazine nucleus is a key structural feature in numerous drugs, including antipsychotics, antidepressants, and anxiolytics.[2][3][4] A thorough understanding of their spectroscopic characteristics is crucial for structural elucidation, quality control, and the development of new therapeutic agents.

Spectroscopic Data of Piperazine Derivatives

The following sections present key spectroscopic data for various piperazine derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of piperazine derivatives by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).[1] The chemical shifts are highly dependent on the substituents attached to the piperazine ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Piperazine Derivatives

| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm | Reference |

| Piperazine | - | 2.68 (s, 8H, CH₂) | 47.9 (CH₂) | [1] |

| N-Benzoylpiperazine | CDCl₃ | 2.81-3.97 (m, 8H, piperazine NCH₂) | 43.5-49.0 (piperazine carbons) | [1][5] |

| 1-(4-Chlorophenyl)piperazine | - | CH stretching: 2954, 2889, 2833 (Raman); 2954, 2896, 2831 (IR) | - | [6] |

| N,N'-Bis(2,4-difluorobenzoyl)piperazine | CDCl₃ | 3.34 (br. s, 2H), 2.44, 3.79, 3.89 (br. s, 6H), 6.78–7.06 (m, 4H), 7.43 (dd, 2H) | 42.1, 42.5, 46.9, 47.5 (NCH₂), 104.4 (m), 112.7 (dd), 119.8 (d), 131.0 (m), 158.7 (dt), 164.0 (dt), 164.7 (d, C=O) | [7] |

| Piperazine-2,5-dione | DMSO-d₆ | ~3.8 - 4.1 (s, 4H, CH₂), ~8.0 - 8.5 (s, broad, 2H, NH) | ~45 (CH₂), ~167 (C=O) | [1] |

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in piperazine derivatives based on the absorption of infrared radiation, which causes molecular vibrations.

Table 2: Characteristic IR Absorption Frequencies for Piperazine and its Derivatives

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Reference |

| N-H (amine) | Stretching | 3220-3500 | [8] |

| C-H (alkane) | Stretching | 2800-3100 | [8] |

| C=O (amide) | Stretching | 1649-1659 | [9] |

| C-N | Stretching | 1049-1186 | [10] |

| C-C (ring) | Stretching | 1430-1625 | [8][10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of piperazine derivatives, aiding in their identification and structural analysis.[1][11][12]

Table 3: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Derivatives (Electron Ionization - EI)

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Reference |

| 1-Benzylpiperazine (BZP) | 176 | 134, 91, 56 | [13] |

| 1-(3-chlorophenyl)piperazine (mCPP) | 196 | 154, 138, 57 | [13] |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 230 | 188, 172, 145 | [13] |

| N,N'-bis(2,4-difluorobenzoyl)piperazine | 267 [M+H]⁺ (ESI+) | - | [7] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Piperazine itself does not absorb significantly in the UV range, but its derivatives with aromatic substituents exhibit characteristic absorption maxima.[14]

Table 4: UV-Vis Absorption Maxima for Selected Piperazine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 1-Benzylpiperazine (BZP) | Aqueous Acid | 193 | |

| 1-(2-Methoxyphenyl)piperazine (2-MeOPP) | Aqueous Acid | 206 | |

| 1-(3-Methoxyphenyl)piperazine (3-MeOPP) | Aqueous Acid | 210 | |

| 1-(4-Methoxyphenyl)piperazine (4-MeOPP) | Aqueous Acid | 196 | |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Aqueous Acid | 202 |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the piperazine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[1]

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).[1]

-

Use a standard pulse sequence, such as a single 90° pulse.[1]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).[1]

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[1]

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).[1]

-

Phase the spectrum to obtain pure absorption peaks.[1]

-

Calibrate the chemical shift scale using the internal standard.[1]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

Data Acquisition:

-

Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[1]

-

If necessary, derivatize the compound to increase its volatility.[1]

GC-MS Analysis:

-

Inject the sample into the gas chromatograph.

-

The compounds are separated based on their boiling points and interaction with the column.

-

The separated compounds are then introduced into the mass spectrometer for ionization and detection.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Pharmacologically Active Piperazine Derivatives

Many piperazine derivatives exert their therapeutic effects by modulating neurotransmitter signaling pathways.

Caption: Mechanism of action of Vortioxetine.

Caption: Multi-receptor binding profile of Clozapine.

Experimental Workflow for Spectroscopic Characterization

The structural elucidation of a novel piperazine derivative typically follows a systematic experimental workflow.

Caption: General experimental workflow.

References

- 1. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lehigh.edu [lehigh.edu]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. sciepub.com [sciepub.com]

- 9. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Behavioral effects of clozapine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]

- 13. Experimental reporting [rsc.org]

- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]

An In-depth Technical Guide to the Physical Properties of N-Boc Protected Piperazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-butoxycarbonyl (Boc) protected piperazines. These compounds are pivotal building blocks in modern medicinal chemistry and drug development, where the precise understanding of their physical characteristics is essential for their effective application in synthesis, formulation, and biological screening. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates fundamental concepts through logical diagrams.

Core Physical Properties of N-Boc Protected Piperazines

The introduction of the bulky, lipophilic N-Boc group significantly alters the physical properties of the parent piperazine ring. It masks one of the basic nitrogen atoms, reducing its polarity and hydrogen bonding capability, which in turn affects its melting point, boiling point, and solubility. The following tables summarize the physical properties of the parent 1-Boc-piperazine and several of its substituted derivatives, providing a comparative analysis for researchers.

Table 1: Physical Properties of 1-Boc-Piperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | White to off-white or yellowish crystalline powder/solid | [1][2] |

| Melting Point | 43-49 °C | [2][3] |

| Boiling Point | 258 °C at 760 mmHg | [1] |

| Density | 1.03 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like dichloromethane, ethanol, ethyl acetate, and methanol.[2][4] Slightly soluble to very soluble in water.[4][5] | |

| pKa (predicted) | 8.45 ± 0.10 | [6] |

| Flash Point | 109.8 °C | [1] |

Table 2: Physical Properties of Substituted N-Boc-Piperazine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) | Solubility |

| (S)-1-N-Boc-2-methylpiperazine | C₁₀H₂₀N₂O₂ | 200.28 | Powder to crystal | 43.0 to 47.0 | 268.7 ± 15.0 (Predicted) | Soluble in Methanol |

| (R)-1-Boc-2-phenylpiperazine | C₁₅H₂₂N₂O₂ | 262.35 | White solid | Not specified | 376.2 at 760 mmHg | Not specified |

| N-Boc-3-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | Gum or Semi-Solid | 181-182 | 277.3 ± 33.0 (Predicted) | Slightly soluble in water, soluble in DMSO[4][7] |

| (R)-3-(Boc-amino)piperidine | C₁₀H₂₀N₂O₂ | 200.28 | Solid | 116-121 | Not specified | Not specified |

| 4-Boc-piperazine-2-carboxylic acid | C₁₀H₁₈N₂O₄ | 230.26 | Powder or crystals | 231-239 | Not specified | Not specified |

| 1,4-Bis-Boc-piperazine-2-carboxylic acid | C₁₅H₂₆N₂O₆ | 346.38 | White crystalline powder | 128-132 (decomposition) | Not specified | Freely soluble in DCM, THF, DMF; Insoluble in water[8] |

| N-Boc-homopiperazine | C₁₀H₂₀N₂O₂ | 200.28 | Solid | 143.4 | 95-110 at 0.5 mmHg | Not miscible or difficult to mix in water[9] |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for the characterization and quality control of N-Boc protected piperazines. Below are detailed methodologies for key experiments.

2.1 Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid N-Boc piperazine derivative transitions to a liquid.

-

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus with a heating block and a viewing lens/camera is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Collection: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

2.2 Boiling Point Determination

-

Objective: To determine the temperature at which the vapor pressure of the liquid N-Boc piperazine derivative equals the atmospheric pressure.

-

Methodology:

-

Sample Preparation: A small volume of the liquid sample is placed in a test tube.

-

Instrumentation: A distillation apparatus or a specialized micro boiling point apparatus is used. A calibrated thermometer is positioned with its bulb just above the liquid surface.

-

Procedure: The sample is heated gently. The temperature is recorded when the liquid boils and a steady stream of vapor is produced, resulting in a constant temperature reading on the thermometer. For high-boiling substances, vacuum distillation is often employed, and the boiling point is reported at a specific pressure (e.g., 110 °C/0.53 mmHg).

-

Data Collection: The constant temperature observed during boiling is recorded as the boiling point at the measured atmospheric pressure.

-

2.3 Solubility Assessment

-

Objective: To determine the solubility of the N-Boc piperazine derivative in various solvents.

-

Methodology (Kinetic Solubility Assay):

-

Sample Preparation: A stock solution of the compound is prepared in a highly soluble solvent (e.g., DMSO).

-

Instrumentation: A 96-well microplate, automated liquid handler, and a plate reader (nephelometry or UV-Vis spectroscopy) are typically used.

-

Procedure: The stock solution is serially diluted in the test solvent (e.g., water, buffer, organic solvent) in the microplate. The plate is incubated for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Data Collection: The solubility is determined by identifying the highest concentration at which no precipitate is observed. This can be quantified by measuring the turbidity (nephelometry) or by comparing the UV absorbance of the filtered supernatant to a calibration curve. For qualitative assessment, terms like "soluble," "slightly soluble," or "insoluble" are used based on visual inspection.[4][8]

-

2.4 pKa Determination (Potentiometric Titration)

-

Objective: To measure the acid dissociation constant (pKa) of the conjugate acid of the basic nitrogen atom in the N-Boc piperazine derivative.

-

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol).

-

Instrumentation: A calibrated pH meter with a high-precision electrode and an automated titrator or a burette are required.

-

Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the basic sites have been protonated.

-

Visualizing Key Relationships and Workflows

3.1 Impact of N-Boc Group on Piperazine Properties

The N-Boc group fundamentally alters the electronic and steric properties of the piperazine ring, leading to significant changes in its physical characteristics compared to the parent piperazine.

Caption: Logical diagram illustrating the influence of the N-Boc group on piperazine's properties.

3.2 Experimental Workflow for Physical Characterization

A systematic approach is essential for the thorough physical characterization of a novel N-Boc protected piperazine derivative. The following workflow outlines the key steps.

Caption: A generalized experimental workflow for characterizing N-Boc piperazine derivatives.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. petalheadexim.com [petalheadexim.com]

- 3. 1-Boc-piperazine = 98.0 GC 57260-71-6 [sigmaaldrich.com]

- 4. N-BOC-3-Aminopiperidine CAS#: 184637-48-7 [m.chemicalbook.com]

- 5. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]

- 6. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 9. chembk.com [chembk.com]

The Cornerstone of Chirality: An In-depth Technical Guide to Chiral Piperazines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its basicity, conformational flexibility, and ability to participate in hydrogen bonding, have made it a cornerstone in the design of a vast array of therapeutic agents. The introduction of chirality into the piperazine core unlocks a new dimension of molecular complexity and specificity, offering a powerful strategy to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of chiral piperazines in modern drug discovery.

The Significance of Chirality in Piperazine-Based Drugs

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. The two enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles due to the stereospecific nature of biological targets such as receptors and enzymes. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.

The incorporation of a stereogenic center into the piperazine ring creates a three-dimensional structure that can lead to more precise interactions with the binding pocket of a biological target. This stereochemical control can significantly impact a drug's affinity, selectivity, and overall efficacy.

Synthesis of Chiral Piperazines

The efficient and stereocontrolled synthesis of chiral piperazines is a critical aspect of their application in drug discovery. Several robust methodologies have been developed to access these valuable building blocks in high enantiomeric purity.

Asymmetric Synthesis from Chiral Precursors

A common and effective strategy involves the use of readily available chiral starting materials, such as α-amino acids. These methods leverage the inherent chirality of the starting material to construct the chiral piperazine core.

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids [1]

This protocol describes a scalable, four-step synthesis of enantiomerically pure 2-substituted piperazines starting from α-amino acids.

-

Boc Protection and Reduction: The starting α-amino acid is first protected with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid is then reduced to the corresponding alcohol using a reducing agent such as borane dimethyl sulfide complex.

-

Mesylation and Azide Displacement: The resulting alcohol is converted to a mesylate, which is subsequently displaced with sodium azide to introduce the second nitrogen atom.

-

Reduction of Azide and Nosyl Protection: The azide is reduced to a primary amine, which is then protected with a 2-nitrobenzenesulfonyl (nosyl) group.

-

Cyclization: The final piperazine ring is formed via an intramolecular cyclization. The Boc-protected amine is deprotected, and the resulting free amine displaces the nosyl group under basic conditions to yield the orthogonally protected chiral piperazine.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral pyrazine derivatives offers a direct and efficient route to chiral piperazines. This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively reduce the pyrazine ring.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts [2][3]

This protocol outlines a general procedure for the asymmetric hydrogenation of pyrazinium salts to yield chiral piperazines with high enantiomeric excess.

-

Preparation of the Pyrazinium Salt: The starting pyrazine is activated by N-alkylation with an alkyl halide (e.g., benzyl bromide) to form the corresponding pyrazinium salt.

-

Asymmetric Hydrogenation: The pyrazinium salt is dissolved in a suitable solvent (e.g., a mixture of toluene and 1,4-dioxane) in a high-pressure autoclave. The chiral iridium catalyst, pre-formed from [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., (S,S)-f-Binaphane), is added. The reaction mixture is then subjected to high-pressure hydrogen gas (e.g., 600 psi) at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 36 hours).

-

Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is evaporated. The resulting residue is purified by flash column chromatography to afford the desired chiral piperazine. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Pharmacological Impact of Chiral Piperazines: Quantitative Data

The introduction of a chiral center into a piperazine-containing drug can have a dramatic effect on its biological activity. The following tables summarize quantitative data demonstrating the stereoselectivity of chiral piperazine derivatives for various biological targets.

| Drug/Compound Class | Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Reference(s) |

| Chiral Pyrimidinyl-Piperazine Carboxamides | α-Glucosidase | IC₅₀ = 4.53 µM (6b) | IC₅₀ = 1.10 µM (7c) | [4] |

| Methyl-Substituted Aryl Piperazinium Compounds | α9 Nicotinic Acetylcholine Receptor | (2R)PA-diMPP (Antagonist) | (2S)PA-diMPP (Antagonist) | [5] |

| Chiral (piperazin-2-yl)methanol derivatives | Sigma-1 Receptor | High Affinity (Ki = 12.4 nM for 3d) | Not specified | [6] |

| Chiral 1,4-disubstituted piperazines | Dopamine D2 Receptor | Ki = 53 nM (for a specific compound) | Not specified | [7] |

Signaling Pathways Modulated by Chiral Piperazine Drugs

Many chiral piperazine-containing drugs exert their therapeutic effects by modulating the activity of G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The stereochemistry of the piperazine ligand can influence its binding affinity, efficacy (agonist vs. antagonist), and downstream signaling cascades.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR that plays a crucial role in mood regulation. Activation of this receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor, another Gi/o-coupled GPCR, is a key target for antipsychotic drugs. Similar to the 5-HT1A receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, ultimately modulating neuronal activity.

The Molecular Basis of Stereoselectivity

The differential activity of enantiomers arises from their distinct interactions with the chiral environment of the biological target. The "three-point attachment" model provides a conceptual framework for understanding this phenomenon. For a chiral molecule to be distinguished by a chiral receptor, a minimum of three points of interaction are required. If one enantiomer can establish three optimal interactions with the receptor's binding site, its mirror image will only be able to establish two of these interactions, leading to a weaker binding affinity and reduced biological effect.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 5. mdpi.com [mdpi.com]

- 6. Chiral drugs - Wikipedia [en.wikipedia.org]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and indispensable scaffold in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3] Termed a "privileged scaffold," piperazine's unique structural and physicochemical characteristics allow it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications.[1][4] This technical guide provides a comprehensive overview of the role of the piperazine scaffold in drug design and development, with a focus on its physicochemical properties, its incorporation into successful drugs, and the experimental methodologies used to evaluate its utility.

Physicochemical Properties of the Piperazine Scaffold

The widespread use of the piperazine moiety in drug discovery is largely attributable to its advantageous physicochemical properties, which can be finely tuned through substitution at its nitrogen and carbon atoms.[1] These properties significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

The piperazine ring's two nitrogen atoms provide a large polar surface area and opportunities for hydrogen bond interactions, which can lead to improved aqueous solubility and oral bioavailability.[5][6] Piperazine itself is freely soluble in water.[7][8] As a diprotic base, piperazine can accept two protons, and its pKa values are crucial for its behavior in physiological environments.[9] The basicity of piperazine derivatives can be modulated by the nature and position of substituents.[10]

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂ | [11] |

| Molar Mass | 86.14 g/mol | [11] |

| Appearance | White crystalline solid | [12] |

| Melting Point | 106 °C | [7] |

| Boiling Point | 146 °C | [7] |

| Water Solubility | Freely soluble | [7][8] |

| pKa1 | 5.35 (at 25 °C) | [7][13] |

| pKa2 | 9.73 (at 25 °C) | [7][13] |

| logP (octanol/water) | -1.36 | [11] |

The Piperazine Scaffold in Approved Drugs: Case Studies

The versatility of the piperazine scaffold is best illustrated by its presence in a diverse range of blockbuster drugs. The following sections explore three prominent examples, detailing their mechanisms of action, synthesis, and the biological assays used to characterize their activity.

Imatinib: A Revolution in Cancer Therapy

Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][14] The piperazine moiety in imatinib is crucial for its solubility and ability to interact with the target kinase.

Mechanism of Action: Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme that drives the uncontrolled proliferation of cancer cells in CML.[15][16] It binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of its downstream substrates.[15] This blockade of signal transduction ultimately leads to the induction of apoptosis in Bcr-Abl-positive cells.[17]

Signaling Pathway:

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling and cell proliferation.

Experimental Protocols:

-

Synthesis of Imatinib: A common synthetic route involves a multi-step process culminating in the coupling of a pyrimidine-amine core with a benzamide group and finally, the N-methylpiperazine moiety.[5] A flow-based synthesis has also been developed to improve efficiency and reduce manual handling.[18] A general laboratory-scale synthesis can be outlined as follows:

-

Amide Core Formation: React 4-(chloromethyl)benzoyl chloride with 3-amino-4-methylaniline in an appropriate solvent like dichloromethane with a base such as pyridine to form the central amide bond.

-

Piperazine Coupling: The resulting intermediate is then reacted with N-methylpiperazine via nucleophilic substitution to attach the piperazine ring.[5]

-

Final Condensation: The final step involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the piperazine-containing intermediate and 4-(3-pyridyl)-2-aminopyrimidine to yield imatinib.[19]

-

-

In Vitro Bcr-Abl Kinase Assay: This assay determines the inhibitory activity of imatinib against its target enzyme.[20]

-

Prepare a reaction mixture containing recombinant Bcr-Abl enzyme, a specific peptide substrate, and varying concentrations of imatinib in an appropriate assay buffer.

-

Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubate the mixture at 30°C for a defined period (e.g., 20-30 minutes).[1][20]

-

Stop the reaction and capture the phosphorylated substrate on a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated radiolabeled ATP.

-

Quantify the radioactivity of the phosphorylated substrate using a scintillation counter to determine the extent of kinase inhibition.[20]

-

Olaparib: Targeting DNA Repair in Cancer

Olaparib (Lynparza®) is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers, particularly those with mutations in the BRCA1 or BRCA2 genes.[21][22] The piperazine ring in olaparib contributes to its overall molecular structure and pharmacological properties.

Mechanism of Action: Olaparib inhibits PARP enzymes, which are critical for the repair of single-strand DNA breaks.[23][24] In cancer cells with BRCA mutations, the homologous recombination repair (HRR) pathway for double-strand break repair is already compromised. The inhibition of PARP by olaparib leads to the accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks during DNA replication. The inability of BRCA-deficient cells to repair these double-strand breaks results in genomic instability and cell death, a concept known as synthetic lethality.[24] In vitro studies have shown that olaparib's cytotoxicity may also involve the trapping of PARP-DNA complexes.[25][26]

Signaling Pathway:

Caption: Olaparib induces synthetic lethality in BRCA-mutated cancer cells by inhibiting PARP-mediated DNA repair.

Experimental Protocols:

-

Synthesis of Olaparib: The synthesis of olaparib involves the construction of a phthalazinone core followed by the attachment of a cyclopropylcarbonylpiperazine moiety. A representative synthetic approach is as follows:

-

Phthalazinone Formation: Condensation of 2-hydrazinylbenzoic acid with 4-fluorobenzoyl chloride to form the phthalazinone ring system.

-

Piperazine Attachment: The phthalazinone intermediate is then reacted with a protected piperazine derivative.

-

Final Acylation: Deprotection of the piperazine nitrogen followed by acylation with cyclopropanecarbonyl chloride yields olaparib.

-

-

PARP Inhibition Assay: This assay measures the ability of olaparib to inhibit the enzymatic activity of PARP.

-

Immobilize histone proteins onto the wells of a 96-well plate.

-

Add a reaction mixture containing recombinant PARP1 enzyme, NAD+, and varying concentrations of olaparib.

-

Incubate to allow for the poly(ADP-ribosyl)ation of histones.

-

Wash the wells to remove unbound reagents.

-

Detect the amount of poly(ADP-ribose) (PAR) formed using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal to quantify PARP activity.

-

Ziprasidone: A Multi-target Antipsychotic

Ziprasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[27] Its chemical structure features a benzisothiazolylpiperazine moiety, which is key to its interaction with various neurotransmitter receptors.

Mechanism of Action: The precise mechanism of action of ziprasidone is not fully understood but is thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[28][29] It also exhibits agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine.[30] This complex pharmacological profile contributes to its efficacy in treating both the positive and negative symptoms of schizophrenia.[3]

Signaling Pathway:

Caption: Ziprasidone's multi-target action on dopamine and serotonin receptors and transporters leads to its antipsychotic effects.

Experimental Protocols:

-

Synthesis of Ziprasidone: The synthesis of ziprasidone typically involves the reaction of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. This key step forms the link between the piperazine ring and the oxindole moiety.

-

Receptor Binding Assay: This assay determines the affinity of ziprasidone for its target receptors.

-

Prepare cell membrane homogenates expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A).

-

Incubate the membrane homogenates with a radiolabeled ligand known to bind specifically to the receptor.

-

Add varying concentrations of ziprasidone to compete with the radiolabeled ligand for binding to the receptor.

-

After incubation, separate the bound from the unbound radioligand by filtration.

-

Measure the radioactivity of the filter-bound complex to determine the amount of radioligand displaced by ziprasidone.

-

Calculate the Ki (inhibition constant) to quantify the binding affinity of ziprasidone for the receptor.

-

Diverse Biological Activities of Piperazine Derivatives

Beyond these prominent examples, the piperazine scaffold is a key component in molecules exhibiting a wide range of other biological activities, including antimicrobial and broader anticancer effects.

Antimicrobial Activity

Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against various bacterial and fungal strains.[31][32] Structural modifications to the piperazine ring can enhance this activity.[33]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-alkyl/aryl piperazines | Staphylococcus aureus | 6.25 - 25 | [34] |

| N-alkyl/aryl piperazines | Escherichia coli | 12.5 - 50 | [34] |

| Pyrimidine-piperazines | Candida albicans | 12.5 - 25 | [35] |

| Benzothiazole-piperazines | Aspergillus niger | 6.25 - 12.5 | [31] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a series of twofold dilutions of the piperazine derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

Numerous piperazine-containing compounds have been investigated for their anticancer properties, demonstrating cytotoxicity against a variety of cancer cell lines.[9][36][37]

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Vindoline-piperazine conjugates | MDA-MB-46 (Breast) | 1.00 | [9] |

| Alepterolic acid-piperazine derivatives | MDA-MB-231 (Breast) | 5.55 | [36] |

| Benzothiazole-piperazine derivatives | HUH-7 (Hepatocellular) | 0.5 - 10 | [38][39] |

| Imatinib Derivatives | K562 (Leukemia) | 0.3 - 200 | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4][40][41][42]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[40]

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[41]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow:

Caption: Workflow of the MTT assay for determining the cytotoxicity of piperazine derivatives.

Conclusion

The piperazine scaffold continues to be a cornerstone of medicinal chemistry, offering a unique combination of favorable physicochemical properties and synthetic tractability. Its presence in a multitude of successful drugs across diverse therapeutic areas underscores its status as a privileged structure. The ability to readily modify the piperazine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug discovery and development. As our understanding of disease biology deepens, the versatile piperazine scaffold is poised to remain a critical component in the design of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Olaparib Triggers Mitochondrial Fission Through the CDK5/Drp-1 Signaling Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. mdpi.com [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Piperazine compounds [m.chemicalbook.com]

- 13. uregina.ca [uregina.ca]

- 14. Imatinib - Wikipedia [en.wikipedia.org]

- 15. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. ClinPGx [clinpgx.org]

- 18. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Olaparib - Wikipedia [en.wikipedia.org]

- 22. trial.medpath.com [trial.medpath.com]

- 23. urology-textbook.com [urology-textbook.com]

- 24. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 25. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 26. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]

- 27. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 29. pharmacompass.com [pharmacompass.com]

- 30. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 31. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 39. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 40. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 41. creative-diagnostics.com [creative-diagnostics.com]

- 42. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Substituted Piperazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, have made it a cornerstone in the design of novel therapeutic agents.[3][4][5] Substituted piperazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of treatments for a wide array of diseases, from cancer and infectious diseases to central nervous system disorders.[1][6][7] This technical guide provides a comprehensive overview of the diverse biological activities of substituted piperazine compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and disruption of key signaling pathways crucial for cancer cell survival and proliferation.[1][9]

Quantitative Data: Anticancer Activity of Substituted Piperazine Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Vindoline-Piperazine Conjugates | MDA-MB-46 (Breast Cancer) | GI₅₀ | 1.00 µM | [10] |

| Purine Ribonucleoside Analogs | Human Tumor Cell Lines (various) | IC₅₀ | 5.2 - 9.2 µM | [1] |

| Coumarin Derivatives | HeLa (Cervical Cancer) | IC₅₀ | 2.6 µM | [1] |

| Coumarin Derivatives | MKN45 (Gastric Cancer) | IC₅₀ | 2.1 µM | [1] |

| Ursolic Acid Derivatives | Various Cancer Lines | IC₅₀ | 27.08 - 38.78 µM | [1] |

| Telomerase Inhibitors | Hela, SMMC-7721, SGC-7901, U87, HepG2 | IC₅₀ | 1.02 - 4.12 µM | [1] |

Key Signaling Pathway: PI3K/Akt Inhibition

A frequently implicated mechanism for the anticancer activity of piperazine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[1][3]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the substituted piperazine compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include appropriate solvent controls.[1][3]

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[3]

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[1]

Antimicrobial Activity

With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Substituted piperazines have demonstrated significant potential in this area, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[7][11][12]

Quantitative Data: Antimicrobial Activity of Substituted Piperazine Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Coumarin Derivatives | Bacillus subtilis | MIC | 0.236 | [1] |

| Coumarin Derivatives | Staphylococcus aureus | MIC | 0.355 | [1] |

| Flavone Derivatives | S. aureus, E. coli | MIC | 10 | [13] |

| Pyrimidine Derivatives | Staphylococcus aureus | MIC | 40 | [14] |

| Pyrimidine Derivatives | Bacillus subtilis | MIC | 40 | [14] |

| Pyrimidine Derivatives | Escherichia coli | MIC | 40 | [14] |

| Pyrimidine Derivatives | Candida albicans | MIC | 40 | [14] |

| Phenothiazine Derivatives | Mycobacterium tuberculosis | MIC | 1 | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[17]

-

Compound Dilution: Prepare serial twofold dilutions of the piperazine compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[16]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[1]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Caption: Experimental workflow for MIC determination by broth microdilution.

Antipsychotic Activity